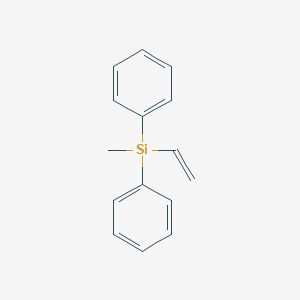

Methyldiphenylvinylsilane

Description

Contextual Significance within Organosilicon Chemistry

Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. Within this domain, Methyldiphenylvinylsilane holds importance due to its distinct structural features and reactivity. The silicon atom in this compound is tetrahedrally coordinated, bonded to carbon atoms from the vinyl, methyl, and two phenyl groups. vulcanchem.com

The compound's significance stems primarily from its two key functionalities:

The Vinyl Group : This unsaturated C=C double bond is the primary site of reactivity, enabling the molecule to participate in addition reactions and polymerizations. vulcanchem.com It is particularly valuable in hydrosilylation reactions, a fundamental process in organosilicon synthesis where a Si-H bond adds across an unsaturated bond. pageplace.de This reaction is a cornerstone for creating complex organosilicon compounds and for curing silicone polymers. pageplace.decolab.ws

The Phenyl Groups : The two bulky, aromatic phenyl groups contribute significantly to the thermal stability of the molecule and any resulting polymers. vulcanchem.com This property is highly desirable in the development of materials that need to withstand high temperatures. cymitquimica.com

This compound serves multiple roles in chemical synthesis and materials science. It can act as a monomer for producing silicon-containing polymers, a cross-linking agent to create polymer networks, and a functional modifier for various polymeric materials. vulcanchem.comnih.gov Furthermore, it is a precursor for synthesizing more complex organosilicon compounds and specialty materials with enhanced thermal properties. vulcanchem.com Its utility as a reagent in organic synthesis is also noted, where it can facilitate the formation of complex molecules. chemimpex.comthieme-connect.com

Historical Perspective of Vinylsilane Research

The study of vinylsilanes is rooted in the broader history of organosilicon chemistry, which saw significant advancements with the development of the Rochow-Müller Direct Synthesis for producing methylchlorosilanes. uwo.ca This industrial process made organosilicon precursors widely available, paving the way for the creation of silicones and other related materials.

In the mid-20th century, research into organofunctional silanes gained momentum. A key development was the discovery of vinylsilanes as effective coupling agents. Researchers found that vinylsilanes could chemically bond with the silanol (B1196071) groups on glass surfaces while the vinyl functionality could react with the unsaturation in polyester (B1180765) resins. uwo.ca This dual reactivity created a strong chemical bond between the glass fiber reinforcement and the polymer matrix, leading to composite materials with improved strength and water resistance. uwo.ca This early success spurred further investigation into the synthesis and application of a wide variety of vinylsilane compounds. organic-chemistry.orgresearchgate.netacs.org The hydrosilylation reaction, discovered as a method for synthesizing organosilicon compounds, became a fundamental tool for industry and academia, further expanding the utility of vinylsilanes. pageplace.de

Contemporary Research Trajectories and Future Outlook

Current research on this compound and related compounds continues to explore their utility in advanced applications, focusing on catalysis, materials science, and organic synthesis.

One significant area of contemporary research is the use of this compound in novel catalytic reactions. Studies have shown its participation in photocatalyzed hydrosilylation of electron-poor alkenes, a process that relies on the homolytic cleavage of the Si-H bond in a related silane (B1218182). unipv.itresearchgate.net This highlights a move towards more sustainable, light-driven chemical transformations. Methyldiphenylsilane (B1368167) has also been used in the synthesis of 1,1-diarylalkanes through a combination of copper(I) hydride and palladium catalysis. dicp.ac.cn

In materials science, research is aimed at creating polymers with highly specific properties. This compound and similar compounds are investigated as components in the emulsion polymerization of hydrophobic monomers, which is crucial for developing coatings with superior barrier properties and water resistance. google.com Another novel application is its use as an additive in ionic liquids for the anodic electrodeposition of graphite (B72142) carbon films, demonstrating its potential in advanced electronics and materials coating. oup.com

The future outlook for this compound research is focused on the design of more efficient and selective catalytic systems for its transformations. There is ongoing interest in developing new polymers and hypercrosslinked materials with precisely tailored thermal and mechanical properties for specialized applications in sectors like aerospace, electronics, and medicine. rsc.orgnih.gov Furthermore, the development of fluorinated analogues, such as (1-Fluorovinyl)methyldiphenylsilane (B1593031), for use in complex cross-coupling reactions like the Mizoroki-Heck reaction, indicates a trend towards creating highly specialized building blocks for pharmaceutical and agrochemical synthesis. acs.orgacs.orgsaga-u.ac.jp

Data Tables

Table 1: Physical and Chemical Properties of Related Silane Compounds

| Property | Methyldiphenylsilane | (1-Fluorovinyl)methyldiphenylsilane |

| Molecular Formula | C₁₃H₁₄Si | C₁₅H₁₅FSi |

| Molecular Weight | 198.34 g/mol | 242.36 g/mol |

| Appearance | Colorless clear liquid | - |

| Boiling Point | 91 °C / 1 mmHg | - |

| Density | 1.00 g/mL | - |

| Refractive Index | n20/D 1.57 | - |

| CAS Number | 776-76-1 | 257610-49-4 |

Data sourced from references cymitquimica.comchemimpex.combiosynth.com

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEXJPXBFISZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyldiphenylvinylsilane

Advanced Synthetic Routes to Methyldiphenylvinylsilane

The synthesis of this compound is primarily achieved through established organometallic reactions, which can be adapted to achieve specific stereochemical outcomes.

Organometallic Approaches in Synthesis

Two principal organometallic strategies are employed for the synthesis of this compound: the Grignard reaction and catalytic hydrosilylation.

The Grignard reaction represents a fundamental and widely used method for forming carbon-silicon bonds. numberanalytics.comlibretexts.org The synthesis of this compound via this pathway typically involves the reaction of a Grignard reagent with a suitable chlorosilane. One common approach is the addition of vinylmagnesium bromide to methyldiphenylchlorosilane. The reaction is conducted under anhydrous conditions, often using a solvent like tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. vulcanchem.com This nucleophilic substitution at the silicon center effectively couples the vinyl group to the methyldiphenylsilyl moiety.

Catalytic hydrosilylation offers an alternative and powerful route, involving the addition of a hydrosilane to an unsaturated bond, catalyzed by a transition metal complex. pageplace.delibretexts.org For this compound, this involves the reaction of methyldiphenylsilane (B1368167) with acetylene. The process is commonly catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. rsc.org The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne coordination and insertion, and subsequent reductive elimination to yield the final vinylsilane product. libretexts.org More recently, manganese nanoparticle catalysts have been explored for the hydrosilylation of alkenes with tertiary silanes like methyldiphenylsilane, highlighting a move towards more sustainable, platinum-free methods. rsc.org

| Synthetic Method | Key Reagents | Typical Catalyst | General Conditions | Reference(s) |

| Grignard Reaction | Vinylmagnesium bromide, Methyldiphenylchlorosilane | None | Anhydrous THF solvent | vulcanchem.comumkc.edu |

| Catalytic Hydrosilylation | Methyldiphenylsilane, Acetylene | Platinum complexes (e.g., Speier's, Karstedt's), Mn NPs | Varies with catalyst (e.g., heating) | vulcanchem.comlibretexts.orgrsc.org |

Stereoselective Synthesis Strategies

Achieving stereocontrol in the synthesis of vinylsilanes is crucial for their application in complex molecule synthesis. rsc.orgthieme.com Stereoselective strategies for preparing this compound and its derivatives often leverage transition metal catalysis.

Catalytic hydrosilylation can be rendered stereoselective. For instance, palladium-catalyzed asymmetric hydrosilylation of diarylalkynes has been shown to produce Si-stereogenic vinylsilanes with high stereoselectivity. vulcanchem.com While not directly synthesizing the title compound, this demonstrates the potential for controlling stereochemistry at the silicon center. The regioselectivity and stereoselectivity of hydrosilylation of terminal alkynes are highly dependent on the choice of catalyst and conditions, with platinum-catalyzed reactions typically proceeding via cis-addition to give the (E)-alkenylsilane. libretexts.org

Furthermore, rhodium(I)-catalyzed silylative aminocarbonylation of 2-alkynylanilines demonstrates a method where a cis-silylrhodation of the alkyne is a key step, leading to products with high (Z)-selectivity. rsc.org Such methodologies highlight the potential for developing highly stereoselective routes to functionalized vinylsilanes by carefully selecting the catalytic system. The Mizoroki-Heck reaction of a derivative, (1-fluorovinyl)methyldiphenylsilane (B1593031), with aryl iodides also proceeds with excellent stereoselectivity to yield (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes, indicating the vinylsilane moiety can participate in stereoretentive transformations. acs.orgmdpi.com

This compound as a Versatile Synthetic Intermediate

The reactivity of this compound allows it to serve as a valuable building block for a range of molecular structures, from fluorinated compounds to complex architectures and silyl (B83357) derivatives. vulcanchem.com

Precursor for Organofluorine Compounds

This compound is a key starting material for synthesizing fluorinated building blocks, particularly (1-fluorovinyl)methyldiphenylsilane. jst.go.jp147.231.120 This fluorinated derivative is a versatile reagent for introducing the α-fluorovinyl group into organic molecules, a motif of interest in medicinal chemistry. wikipedia.orgnih.govnih.gov

The synthesis of (1-fluorovinyl)arenes is achieved through cross-coupling reactions of (1-fluorovinyl)methyldiphenylsilane. Two notable methods are:

Mizoroki-Heck Reaction : This palladium-catalyzed reaction couples (1-fluorovinyl)methyldiphenylsilane with various aryl iodides. The reaction, typically using Pd(OAc)₂ as the catalyst in the presence of a silver salt, proceeds with excellent stereoselectivity to form (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes. acs.orgmdpi.com

Cesium Fluoride-Assisted Cross-Coupling : In this approach, (1-fluorovinyl)methyldiphenylsilane reacts with aryl halides (iodides and bromides) and aryl triflates. nih.govacs.org The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, with copper(I) iodide as a co-catalyst, and is promoted by cesium fluoride (B91410). This method tolerates a wide variety of functional groups on the aromatic partner. nih.govacs.org

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference(s) |

| Mizoroki-Heck | Aryl Iodides | Pd(OAc)₂, Ag₂CO₃ | (E)-β-Aryl-(α-fluorovinyl)methyldiphenylsilanes | acs.orgmdpi.com |

| CsF-Assisted Coupling | Aryl Iodides, Bromides, Triflates | Pd(PPh₃)₄, CuI, CsF | (1-Fluorovinyl)arenes | nih.govacs.org |

Building Blocks for Complex Molecular Architectures

The term "complex molecular architectures" encompasses a wide range of structures, including natural products, polymers, and mechanically interlocked molecules. wikipedia.orgnih.govuw.edu.pl this compound serves as a foundational unit in the construction of such systems. vulcanchem.com The vinyl group enables its use in polymerization reactions and as a partner in various C-C bond-forming cross-coupling reactions. vulcanchem.com

The cross-coupling reactions mentioned previously are prime examples of how this silane (B1218182) is used to build more complex molecules by attaching the methyldiphenylvinylsilyl or a derivative group to an aromatic core. acs.orgmdpi.comnih.govacs.org The utility of organosilicon compounds extends to the synthesis of complex natural products. For example, silyl-based reagents are used in reductive cyclizations to construct core ring systems like oxepanes. rsc.orgodu.edu While direct use of this compound in such total syntheses is less documented, its functional handles make it a potential building block for creating fragments that can be elaborated into complex targets through strategies like Suzuki-Miyaura coupling or ring-closing metathesis. odu.edu

Formation of Silyl Esters and Related Derivatives

While many reactions target the vinyl group, the silicon center is also synthetically important, particularly for forming silyl ethers and silyl esters. sorbonne-universite.frwikipedia.org These reactions often utilize the precursor, methyldiphenylsilane.

Silyl esters can be generated in situ from carboxylic acids and a hydrosilane. sorbonne-universite.fr This is particularly useful in the chemoselective reduction of carboxylic acids to aldehydes. For challenging aromatic carboxylic acids, methyldiphenylsilane has been shown to be an effective reducing agent where other silanes are less successful. sorbonne-universite.fr The reaction is thought to proceed through a silyl ester intermediate, which is then reduced. Another route to silyl esters is the dehydrogenative Si-O coupling of carboxylic acids with hydrosilanes. sci-hub.st

Similarly, silyl ethers are formed through the reaction of alcohols with hydrosilanes. wikipedia.org This transformation can be catalyzed by various transition metals. For example, an iridium-catalyzed method for the alkoxylation of organosilanes like methyldiphenylsilane has been developed, producing silyl ethers and hydrogen gas. lookchem.com These reactions showcase the utility of the methyldiphenylsilyl group as a protecting group for alcohols or as an activating group for carboxylic acids. sorbonne-universite.frwikipedia.org

Reactivity, Reaction Mechanisms, and Mechanistic Investigations of Methyldiphenylvinylsilane

Fundamental Reaction Pathways Involving the Vinylsilane Moiety

The primary site of reactivity in methyldiphenylvinylsilane is the carbon-carbon double bond of the vinyl group. This unsaturation allows the molecule to engage in reactions typical of alkenes, but with reactivity patterns that are distinctively influenced by the adjacent silicon atom.

Addition Reactions to the Vinyl Group

The vinyl group of this compound readily undergoes addition reactions. vulcanchem.com These reactions are a cornerstone of its synthetic utility, allowing for the introduction of various functionalities. One of the most significant addition reactions is hydrosilylation, which involves the addition of a Si-H bond across the double bond. The heat of hydrosilylation for a series of unsaturated compounds with methyldiphenylsilane (B1368167) has been measured to be in the range of 22 to 40 kcal/mole. pageplace.de

While specific examples for this compound are distributed throughout broader studies, the reactivity of closely related vinylsilanes provides insight. For instance, the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, has been successfully performed on (1-fluorovinyl)methyldiphenylsilane (B1593031) with various aryl iodides. acs.orgacs.org This reaction proceeds with high stereoselectivity to yield (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes. acs.org The conditions for this transformation highlight the utility of transition metal catalysis in activating the vinyl group for C-C bond formation. acs.orgacs.org

Table 1: Mizoroki-Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Iodides acs.org

| Entry | Aryl Iodide | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 1 | 4-Methoxyiodobenzene | (E)-1-(4-methoxyphenyl)-2-(methyldiphenylsilyl)-1-fluoroethene | 72 | 98:2 |

| 2 | Iodobenzene | (E)-1-phenyl-2-(methyldiphenylsilyl)-1-fluoroethene | 65 | 98:2 |

| 3 | 4-Nitroiodobenzene | (E)-1-(4-nitrophenyl)-2-(methyldiphenylsilyl)-1-fluoroethene | 85 | 98:2 |

| 4 | Methyl 4-iodobenzoate | Methyl 4-((E)-2-(methyldiphenylsilyl)-1-fluorovinyl)benzoate | 81 | 98:2 |

Reaction Conditions: (1-Fluorovinyl)methyldiphenylsilane, aryl iodide, Pd(OAc)₂, Ag₂CO₃, MS 4 Å, in 1,4-dioxane (B91453) at 90 °C. acs.org

Silicon-Mediated Transformations

The silicon center can activate functional groups through the formation of silyl (B83357) ester or silyl ether intermediates. In dehydrogenative silylation, methyldiphenylsilane reacts with alcohols, such as in cellulose, to form silyl ethers, with the liberation of hydrogen gas. rsc.org This reaction is influenced by the steric bulk and electronic properties of the silane (B1218182); the aromatic rings on methyldiphenylsilane increase the Lewis acidity at the silicon atom, enhancing its reactivity compared to trialkylsilanes under basic conditions. rsc.org

Furthermore, vinylsilanes like this compound are precursors for more complex organosilicon compounds and can act as coupling partners in cross-coupling reactions. vulcanchem.com The cross-coupling of the related (1-fluorovinyl)methyldiphenylsilane with aryl halides and triflates, assisted by cesium fluoride (B91410) and a palladium catalyst, demonstrates a pathway to form fluorinated vinylarenes. acs.org

Detailed Mechanistic Studies

Understanding the reaction mechanisms of this compound and related organosilanes is essential for controlling reaction outcomes and designing new synthetic methods. These mechanisms can involve hydrogen atom transfer, radical intermediates, or ionic pathways.

Hydrogen Atom Transfer Processes in Silane Reactions

Hydrogen atom transfer (HAT) is a fundamental process in the chemistry of hydrosilanes. nih.gov In these reactions, a hydrogen atom is transferred in a single kinetic step, often involving a radical intermediate. nih.gov Cobalt-mediated HAT has been used to convert vinylsilanes into ketones, providing an alternative to traditional oxidation methods. organic-chemistry.org The mechanism involves the formation of an alkyl radical intermediate which is then oxidized and hydrolyzed. organic-chemistry.org

Recent studies have explored Lewis base-catalyzed, complexation-induced HAT (LBCI-HAT) from hydrosilanes to vinylarenes. nih.gov This process, which can be highly selective for either hydrosilylation or polymerization, is initiated by an alkali metal Lewis base catalyst. nih.gov Mechanistic studies, including kinetic isotope effect (KIE) experiments with deuterated silanes like D₂SiPh₂, have shown a primary isotope effect, indicating that the cleavage of the Si-H bond is involved in the rate-determining step. nih.gov The mechanism is believed to proceed through a transition state with high HAT character. nih.gov Vinyl radical-mediated HAT has also emerged as a powerful tool for C(sp³)-H bond functionalization. sioc-journal.cn

Radical Pathways in Silicon-Containing Systems

In radical chain reactions, an initiator like AIBN (azobisisobutyronitrile) is often used to generate a radical species that can abstract a hydrogen atom from a hydrosilane, producing a silyl radical. libretexts.org This silyl radical can then add to a double bond, as in the case of the vinyl group of another this compound molecule, propagating a polymerization chain. vulcanchem.com The termination of the chain occurs through the combination of two radical species. transformationtutoring.com The stability of the resulting carbon-centered radical intermediate after the addition of the silyl radical to the vinyl group is a key factor in determining the regioselectivity of such radical additions.

Ionic and Polar Mechanisms in Organosilane Reactivity

Besides radical pathways, the reactions of organosilanes can also proceed through ionic and polar mechanisms. pageplace.de The cleavage of the Si-H bond can occur heterolytically, which is facilitated by the electropositive nature of silicon and the ability of its d-orbitals to participate in bonding. pageplace.de Nucleophilic attack at the silicon center is a common feature of these mechanisms. open.ac.uk

The interaction of silanes with nucleophiles can lead to the formation of hypervalent silicon species (penta- or hexa-coordinated), which can be either transient intermediates or stable adducts. open.ac.uk The formation of these coordinated species depends on the nature of the substituents on the silicon atom, the nucleophile, and the reaction conditions. open.ac.uk In some cases, these hypervalent intermediates are more reactive than the parent silane, while in others they are less reactive. open.ac.uk For example, base-catalyzed addition reactions involve the enhancement of the nucleophile, which then attacks the electrophilic center of the reacting partner. saskoer.ca Conversely, acid catalysis can enhance the electrophilicity of a substrate, promoting attack by a weaker nucleophile. saskoer.ca In the context of this compound, polar addition reactions to the vinyl group can be initiated by electrophilic attack, leading to a carbocationic intermediate that is stabilized by the silicon atom (the β-silicon effect).

Electron-Pushing Formalism and Reaction Coordinate Diagram Analysis

The electron-pushing formalism is a convention used in organic chemistry to illustrate the flow of electrons during a chemical reaction. researchgate.netoregonstate.edu For reactions involving this compound, this formalism helps in understanding the movement of electron pairs from electron-rich sites (nucleophiles) to electron-poor sites (electrophiles). organicchemistrydata.org For instance, in an addition reaction across the vinyl double bond, the π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. Curved arrows are used to depict this movement, with the tail of the arrow originating from the source of electrons and the head pointing to the destination. oregonstate.edu

A reaction coordinate diagram provides a graphical representation of the energy changes that occur as a reaction progresses from reactants to products. numberanalytics.comfiveable.mebyjus.com The vertical axis represents potential energy, while the horizontal axis, known as the reaction coordinate, represents the progress of the reaction. byjus.comlibretexts.org

Key features of a reaction coordinate diagram include:

Reactants and Products: The initial and final energy states of the reaction.

Transition States: Energy maxima along the reaction coordinate, representing the highest energy species. numberanalytics.com

Intermediates: Local energy minima between transition states, representing transient but stable species. numberanalytics.com

Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state, which determines the reaction rate. byjus.comlibretexts.org

By analyzing the reaction coordinate diagram for a specific reaction of this compound, chemists can gain insights into the reaction's kinetics and thermodynamics. For example, a lower activation energy indicates a faster reaction, while the relative energies of reactants and products determine whether the reaction is exothermic (releases energy) or endothermic (absorbs energy). libretexts.org The diagram can also reveal the number of steps in a reaction mechanism; a multi-step reaction will show multiple transition states and intermediates. youtube.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts. eie.grnih.gov this compound can participate as a coupling partner in these reactions, primarily through its vinyl group. vulcanchem.com

Palladium complexes are widely used as catalysts in cross-coupling reactions. sigmaaldrich.comresearchgate.netnih.gov The Mizoroki-Heck reaction, for example, typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.commdpi-res.com While the direct use of this compound in a classical Mizoroki-Heck reaction is less common due to the tendency of vinylsilanes to undergo elimination of the silyl group, a related compound, (1-fluorovinyl)methyldiphenylsilane, has been successfully employed. acs.org

In a study by Hanamoto and coworkers, the Mizoroki-Heck reaction of (1-fluorovinyl)methyldiphenylsilane with various aryl iodides was achieved using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, silver(I) carbonate (Ag₂CO₃) as a base, and molecular sieves (MS 4 Å) in 1,4-dioxane. acs.orgacs.org This reaction produced (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes with excellent stereoselectivity. acs.orgacs.org The reaction tolerated a range of functional groups on the aryl iodide, including esters, ethers, nitro, and cyano groups. acs.org

Table 1: Mizoroki-Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Iodides acs.org

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | (E)-[1-Fluoro-2-phenylvinyl]methyldiphenylsilane | 85 |

| 2 | 4-Iodoanisole | (E)-[1-Fluoro-2-(4-methoxyphenyl)vinyl]methyldiphenylsilane | 99 |

| 3 | 4-Iodotoluene | (E)-[1-Fluoro-2-(p-tolyl)vinyl]methyldiphenylsilane | 88 |

| 4 | 1-Iodo-4-nitrobenzene | (E)-[1-Fluoro-2-(4-nitrophenyl)vinyl]methyldiphenylsilane | 93 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-[2-fluoro-2-(methyldiphenylsilyl)vinyl]benzoate | 91 |

Reaction conditions: (1-Fluorovinyl)methyldiphenylsilane (1.2 equiv), aryl iodide (1.0 equiv), Pd(OAc)₂ (5 mol %), Ag₂CO₃ (2.0 equiv), MS 4 Å, in 1,4-dioxane at 90 °C for 12 h.

Copper catalysts can also be used to facilitate cross-coupling reactions. In some cases, copper is used in conjunction with palladium. For instance, the cesium fluoride (CsF)-assisted cross-coupling of (1-fluorovinyl)methyldiphenylsilane with aryl iodides proceeds in the presence of a catalytic amount of both copper(I) iodide (CuI) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.org This reaction yields (1-fluorovinyl)arenes and tolerates various functional groups on the aromatic ring. acs.org

Besides palladium and copper, other transition metals like nickel and iron are also employed in cross-coupling reactions. caltech.edu These metals can offer different reactivity profiles and may be more cost-effective. While specific examples detailing the use of this compound in cross-coupling reactions catalyzed by these other metals are less common in the readily available literature, the general principles of such reactions suggest its potential as a coupling partner. These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. nih.govnih.gov

Copper-Assisted Cross-Couplings

Hydrosilylation Reactions

Hydrosilylation is a reaction where a silicon-hydride bond adds across a carbon-carbon double or triple bond. youtube.com This process is a highly efficient and atom-economical method for synthesizing organosilicon compounds. pageplace.de Methyldiphenylsilane, a related compound containing a Si-H bond, is frequently used in these reactions. pageplace.decymitquimica.com

The hydrosilylation of alkenes and alkynes is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly common. youtube.comillinois.edu However, catalysts based on other metals such as ruthenium, rhodium, iridium, cobalt, and manganese are also utilized. rsc.orgucm.esepfl.chsigmaaldrich.com

For example, manganese nanoparticles (Mn NPs) have been shown to catalyze the hydrosilylation of 1-dodecene (B91753) with methyldiphenylsilane. nih.gov The reaction, carried out at 130 °C, yielded the anti-Markovnikov addition product with high selectivity. nih.gov

Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are effective catalysts for the hydrosilylation of a wide range of alkynes. sigmaaldrich.comnih.gov The reaction with terminal alkynes often leads to the formation of α-vinylsilanes, while internal alkynes typically yield (Z)-vinylsilanes through a trans-addition process. sigmaaldrich.comnih.gov

Cobalt complexes have also emerged as promising catalysts for the regioselective hydrosilylation of alkynes, offering an alternative to precious metal catalysts. rsc.orgucm.esresearchgate.net

Table 2: Catalytic Hydrosilylation Examples with Related Silanes

| Catalyst | Substrate | Silane | Product Type | Reference |

| Mn NPs | 1-Dodecene | Methyldiphenylsilane | Anti-Markovnikov Alkylsilane | nih.gov |

| [CpRu(MeCN)₃]PF₆ | Phenylacetylene | Triethylsilane | α-Vinylsilane | nih.gov |

| [CpRu(MeCN)₃]PF₆ | Diphenylacetylene | Triethylsilane | (Z)-Vinylsilane | nih.gov |

| CoCl₂/LiHBEt₃ | 1-Octyne | Diphenylsilane | α-Vinylsilane | ucm.es |

The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the hydrosilylation reaction, allowing for the synthesis of a variety of functionalized organosilanes.

Anti-Markovnikov Hydroamination of Vinylsilanes

The intermolecular anti-Markovnikov hydroamination of vinylsilanes represents a significant synthetic route to access β-aminoethylsilanes, which are valuable building blocks in organic synthesis and materials science. This regioselective addition of an N-H bond across the vinyl group is often facilitated by metal catalysts, with rare-earth metals like yttrium showing notable efficacy. The reaction's preference for the anti-Markovnikov product is a key feature, driven by the electronic and steric properties of the silyl substituent.

Recent research has demonstrated the successful intermolecular anti-Markovnikov hydroamination of various vinylsilanes using silyl-substituted ortho-terphenoxide yttrium complexes as catalysts. Current time information in Bangalore, IN.researchgate.net These studies have explored the scope of both the vinylsilane and the amine, providing insights into the factors that govern reactivity and selectivity.

In a notable study, a series of five silyl-substituted ortho-terphenoxide yttrium complexes were employed to catalyze the hydroamination of vinylsilanes. Current time information in Bangalore, IN. Among the vinylsilanes tested, this compound was found to participate in this transformation. The reaction of this compound with benzylamine, however, was reported to be sluggish. researchgate.net This reduced reactivity, when compared to less sterically hindered vinylsilanes like dimethylphenylvinylsilane, suggests that the steric bulk at the silicon center plays a crucial role in the reaction kinetics. researchgate.net

The choice of catalyst also significantly influences the reaction's efficiency. For instance, in the hydroamination of norbornene, a different substrate, the methyldiphenylsilyl-substituted yttrium complex demonstrated the highest activity for the reaction with benzylamine. researchgate.net This highlights the intricate relationship between the steric and electronic properties of the substrate, amine, and catalyst.

The general mechanism for the yttrium-catalyzed anti-Markovnikov hydroamination of vinylsilanes is proposed to proceed through the following key steps Current time information in Bangalore, IN.researchgate.net:

Catalyst Activation: The amine substrate reacts with the yttrium precatalyst to form a catalytically active yttrium-amido species. Current time information in Bangalore, IN.nih.gov

Migratory Insertion: The vinylsilane then inserts into the Y-N bond. The regioselectivity of this step is crucial. The silicon atom's ability to stabilize an adjacent partial negative charge directs the nucleophilic attack of the amido group to the β-carbon of the vinylsilane. This results in the formation of an α-silyl carbanionic intermediate, leading to the anti-Markovnikov product. Current time information in Bangalore, IN.researchgate.net This is in contrast to the typical 1,2-insertion observed with many aliphatic alkenes. Current time information in Bangalore, IN.

Protonolysis: The resulting yttrium-alkyl species undergoes protonolysis by another molecule of the amine, which releases the β-aminoethylsilane product and regenerates the active yttrium-amido catalyst, thus completing the catalytic cycle. Current time information in Bangalore, IN.

The reaction conditions, such as temperature and catalyst loading, are also critical for achieving high conversion and yield. For example, yttrium-catalyzed hydroaminations of vinylsilanes have been successfully carried out at 150 °C with catalyst loadings as low as 2.5 mol%. Current time information in Bangalore, IN.researchgate.net

The following tables summarize the findings from the yttrium-catalyzed anti-Markovnikov hydroamination of various vinylsilanes, including this compound, with different amines.

Table 1: Yttrium-Catalyzed Hydroamination of Various Vinylsilanes with Benzylamine

| Entry | Vinylsilane | Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Ref. |

| 1 | Dimethylphenylvinylsilane | 2.5 | 150 | 18 | >99 | 95 | Current time information in Bangalore, IN. |

| 2 | This compound | 2.5 | 150 | 18 | 15 | 12 | Current time information in Bangalore, IN. |

| 3 | Triphenylvinylsilane | 2.5 | 150 | 18 | 17 | 13 | Current time information in Bangalore, IN. |

Reaction conditions: amine (0.4 mmol), vinylsilane (1.2 mmol), catalyst in [D8]THF.

Table 2: Yttrium-Catalyzed Hydroamination of Dimethylphenylvinylsilane with Various Amines

| Entry | Amine | Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Ref. |

| 1 | Benzylamine | 2.5 | 150 | 18 | >99 | 95 | Current time information in Bangalore, IN. |

| 2 | 4-Methoxybenzylamine | 2.5 | 150 | 18 | >99 | 96 | Current time information in Bangalore, IN. |

| 3 | n-Octylamine | 2.5 | 150 | 18 | >99 | 91 | Current time information in Bangalore, IN. |

| 4 | Cyclohexylamine | 2.5 | 150 | 18 | 90 | 83 | Current time information in Bangalore, IN. |

| 5 | Morpholine | 2.5 | 150 | 18 | 91 | 80 | Current time information in Bangalore, IN. |

Reaction conditions: amine (0.2 mmol), dimethylphenylvinylsilane (2 mmol), catalyst in [D8]THF.

Catalytic Applications Employing Methyldiphenylvinylsilane and Its Derivatives

Role as a Substrate in Catalytic Cycles

The most prominent role of methyldiphenylvinylsilane as a substrate is in hydrosilylation reactions. Hydrosilylation is a fundamental process for forming silicon-carbon bonds and is of significant industrial importance for producing organosilicon compounds. pageplace.de In these reactions, a hydrosilane (containing an Si-H bond) adds across the double bond of the vinyl group of this compound, catalyzed by a transition metal complex. This process is crucial for creating more complex organosilicon structures and for curing organosilicon polymers. pageplace.de

Furthermore, the vinyl functionality allows this compound to act as a monomer or a cross-linking agent in polymerization chemistry. vulcanchem.com It can undergo radical-initiated polymerization to form silicon-containing polymers. The presence of phenyl groups attached to the silicon atom is expected to enhance the thermal stability of the resulting polymers. vulcanchem.com It can also be used as a coupling partner in cross-coupling reactions and as a building block for silicon-containing heterocycles. vulcanchem.com

Specific Catalytic Transformations

The application of the aforementioned catalytic systems enables several specific and valuable transformations of this compound and its derivatives.

The most significant transformation is hydrosilylation . As a substrate, this compound can react with various hydrosilanes. This reaction is fundamental to the synthesis of functionalized organosilanes and is a key cross-linking (curing) mechanism for silicone polymers. pageplace.de Conversely, its derivative, methyldiphenylsilane (B1368167), is a frequently used reagent in catalytic hydrosilylation, where it adds across carbon-carbon double or triple bonds. pageplace.dersc.orgresearchgate.net For example, the hydrosilylation of 1-dodecene (B91753) with methyldiphenylsilane has been studied using manganese nanoparticle catalysts, yielding the corresponding alkylsilane with high selectivity. nih.gov

Polymerization is another key transformation. The vinyl group of this compound allows it to act as a monomer in radical-initiated polymerization, leading to the formation of polysiloxanes and other silicon-containing polymers. vulcanchem.comnih.gov These polymers can exhibit enhanced thermal stability due to the presence of the phenyl groups. vulcanchem.com Catalysts for these polymerizations can range from radical initiators to complex organometallic systems designed for controlled polymer growth, such as in ring-opening polymerization (ROP) or ring-opening copolymerization (ROCOP) of related monomers. nih.govresearchgate.net

Finally, photocatalysis represents another avenue for transformations. Decatungstate photocatalysts, for example, have been used for the hydrosilylation of electron-poor alkenes using silyl (B83357) hydrides like methyldiphenylsilane. researchgate.net The mechanism involves a photo-induced hydrogen atom transfer from the silane (B1218182) to the excited catalyst, generating a silyl radical that then engages in the reaction. researchgate.net

Oxidation Reactions of Hydrosilanes

The catalytic oxidation of hydrosilanes to silanols is a fundamental transformation in organosilicon chemistry. While direct catalytic oxidation studies specifically employing this compound are not extensively documented in the provided research, the oxidation of structurally similar hydrosilanes, such as methyldiphenylsilane, provides significant insights into the expected reactivity. These reactions are crucial as they offer a pathway to valuable silanol (B1196071) compounds, which are key precursors for silicones and other silicon-containing materials.

Research into the aerobic oxidation of hydrosilanes has demonstrated the efficacy of various catalytic systems. For instance, a metal-free, heterogeneous catalyst based on N-hydroxyphthalimide (NHPI) immobilized on a covalent organic framework (COF-NHPI) has been shown to be effective for the oxidation of methyldiphenylsilane to its corresponding silanol. researchgate.net This reaction proceeds with high selectivity under an oxygen atmosphere, highlighting a green chemistry approach to silanol synthesis. researchgate.net The process can be initiated by various agents, with tert-butyl nitrite (B80452) (TBN) showing particular effectiveness. rsc.org

The choice of solvent and initiator plays a critical role in the efficiency of this oxidation. Studies have shown that acetonitrile (B52724) is a suitable solvent for this transformation, leading to high conversion and selectivity. rsc.org The reaction is typically carried out at elevated temperatures, for example, 80 °C, to achieve optimal results. rsc.org The catalytic performance is also influenced by the presence of co-catalysts or initiators, with different metal nitrates and other compounds being investigated to enhance the reaction rate and yield. rsc.org

Furthermore, enzymatic approaches to hydrosilane oxidation have been explored. Cytochrome P450 monooxygenases have been found to promiscuously catalyze the oxidation of hydrosilanes to silanols. nih.gov Through directed evolution, highly efficient and selective biocatalysts have been developed for this purpose, operating under mild conditions with oxygen as the terminal oxidant. nih.govscispace.com This biocatalytic method is noteworthy for its high chemoselectivity, as it does not affect C-H bonds within the substrate and avoids the formation of disiloxane (B77578) byproducts, a common issue in chemical synthesis. nih.gov Computational studies suggest that this enzymatic oxidation proceeds via a hydrogen atom abstraction followed by a radical rebound mechanism, similar to the enzyme's native function in C-H hydroxylation. nih.gov

Gold nanoparticles (AuNPs) have also been identified as effective catalysts for the dehydrogenative oxidation of hydrosilanes, yielding silanols with high turnover frequencies. rsc.org The catalytic activity of AuNPs is size-dependent, and these catalysts demonstrate high stability under the reaction conditions. rsc.org

Table 1: Catalytic Oxidation of Methyldiphenylsilane

| Catalyst | Initiator/Co-catalyst | Solvent | Atmosphere | Temperature (°C) | Conversion (%) | Selectivity to Silanol (%) | Reference |

|---|---|---|---|---|---|---|---|

| COF-NHPI | TBN | CH3CN | O2 | 80 | 100 | 100 | rsc.org |

| COF-NHPI | Fe(NO3)3·9H2O | CH3CN | O2 | 80 | 96 | 96 | rsc.org |

| COF-NHPI | Cu(NO3)2·2.5H2O | CH3CN | O2 | 80 | 100 | 0 | rsc.org |

Dehydrogenative Reactions

Dehydrogenative coupling represents an atom-economical method for the formation of new chemical bonds, and hydrosilanes are versatile reagents in these transformations. The dehydrogenative coupling of hydrosilanes with various nucleophiles, such as alcohols, leads to the formation of silyl ethers and the release of hydrogen gas as the only byproduct.

Methyldiphenylsilane has been used as a substrate in dehydrogenative coupling reactions with alcohols, promoted by systems such as sodium tri(sec-butyl)borohydride. mdpi.com These reactions can often be carried out under solvent-free conditions, providing a green and efficient route to alkoxysilanes. mdpi.com However, the steric hindrance of the silane can influence the reaction rate, with more hindered silanes like methyldiphenylsilane sometimes requiring longer reaction times compared to less hindered ones. mdpi.com

The choice of catalyst is crucial for the success of dehydrogenative coupling. While transition metal complexes are commonly used, metal-free catalysts like organophosphonic acids have also been shown to be effective. researchgate.net For instance, phenylphosphonic acid can catalyze the dehydrogenative coupling of various silanes with alcohols under solvent-free conditions. researchgate.net Interestingly, in this system, silanes with larger π-conjugated systems, such as methyldiphenylsilane and triphenylsilane, were found to be unreactive towards n-butanol, suggesting that electronic effects can significantly impact the reactivity of the silane in this specific catalytic system. researchgate.net

The dehydrogenative coupling of silanes is not limited to the formation of Si-O bonds. The formation of Si-Si bonds through the dehydrogenative coupling of primary or secondary silanes is a known process for synthesizing polysilanes, often catalyzed by titanocene (B72419) and other metallocene complexes. wikipedia.org Furthermore, tertiary silanes can undergo dehydrogenative coupling with carboxylic acids to form silyl esters, with ruthenium carbonyl complexes being effective catalysts for this transformation. wikipedia.org

Table 2: Dehydrogenative Coupling of Hydrosilanes with Alcohols

| Silane | Alcohol | Promoter/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyldiphenylsilane | Ethanol | NaHB(s-Bu)3 | Room Temp, 48h | Ethoxymethyldiphenylsilane | Good | mdpi.com |

| Methyldiphenylsilane | n-Butanol | Phenylphosphonic acid | Solvent-free | No reaction | 0 | researchgate.net |

| Dimethylphenylsilane | Ethanol | NaHB(s-Bu)3 | Room Temp, minutes | Ethoxydimethylphenylsilane | 96 | mdpi.com |

C-H Functionalization Strategies

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials. Vinylsilanes, including derivatives of this compound, have emerged as valuable coupling partners in a variety of transition-metal-catalyzed C-H functionalization reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed using vinylsilanes as a key component. For example, the [3+2] annulation of aniline (B41778) derivatives with vinylsilanes provides access to highly regioselective indoline (B122111) derivatives. acs.org This reaction proceeds through a C-H activation/alkene cyclization cascade, with mechanistic studies suggesting the formation of a six-membered rhodacycle as a key intermediate. acs.org

Cobalt(III) catalysts have also been employed for the C-H annulation of N-chloroamides with vinylsilanes. chemrxiv.org This [4+2] annulation process leads to the synthesis of 4-silylated isoquinolones with reverse regioselectivity, which has been confirmed by X-ray crystal structure analysis. chemrxiv.org The reaction tolerates a wide range of functional groups and can be carried out at ambient temperature. chemrxiv.org The resulting silylated products can be further transformed, for instance, through protodesilylation, making the vinylsilane an effective ethylene (B1197577) surrogate. chemrxiv.org

Ruthenium-catalyzed C-H functionalization has also been demonstrated with vinylsilanes. For example, the oxidative C-H functionalization of allylsilanes with olefins can proceed through a vinylsilane intermediate. rsc.org The isomerization of allylsilanes to vinylsilanes under the reaction conditions is a key step, followed by a regioselective C-H activation and coupling with the olefin to produce functionalized 1,3-dienes. rsc.org The silyl group plays a crucial role in directing the regioselectivity of the C-H insertion. rsc.org

These examples highlight the versatility of vinylsilanes as coupling partners in C-H functionalization reactions, enabling the construction of complex molecular architectures from readily available starting materials. The specific substitution on the silicon atom, such as in this compound, can influence the reactivity and selectivity of these transformations.

Table 3: C-H Functionalization Reactions Involving Vinylsilanes

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| [3+2] Annulation | Rh(III) | Aniline derivatives and vinylsilanes | C3-substituted indolines | Highly regioselective, C-H activation/alkene cyclization cascade | acs.org |

| [4+2] Annulation | Cp*Co(III) | N-chloroamides and vinylsilanes | 4-silylated isoquinolones | Reverse regioselectivity, excellent functional group tolerance | chemrxiv.org |

| Oxidative Coupling | Ruthenium(II) | Allylsilanes (isomerize to vinylsilanes) and acrylates | Functionalized 1,3-dienes | Regioselective C-H activation, silyl group directs insertion | rsc.org |

Polymer Science and Advanced Materials Engineering with Methyldiphenylvinylsilane Precursors

Monomer in Polymerization Processes

The vinyl functional group in methyldiphenylvinylsilane is key to its use in polymerization, enabling it to be integrated into various polymer structures. This capability is particularly exploited in the synthesis of high-performance silicon-containing polymers. vulcanchem.com

Poly(silphenylenesiloxane) Synthesis

This compound is an essential monomer for creating poly(silphenylenesiloxane)s, a class of polymers noted for their impressive thermal stability. The synthesis is often accomplished through a hydrosilylation polyaddition, a reaction where the vinyl group of the silane (B1218182) reacts with a monomer containing a silicon-hydride (Si-H) bond, typically in the presence of a platinum catalyst. rsc.orgheraeus-precious-metals.com

A common synthetic route involves the reaction of this compound with 1,4-bis(dimethylsilyl)benzene. This process results in a polymer chain characterized by alternating silphenylene and siloxane units. The inclusion of the bulky phenyl groups from the this compound monomer enhances the thermal stability of the resulting polymer. These poly(silphenylenesiloxane)s are known for their high refractive indices, making them valuable for optical applications like LED encapsulants. researchgate.net

Development of Novel Polymeric Structures

The utility of this compound is not limited to linear polymers; it is also instrumental in forming more intricate polymeric architectures like branched and cross-linked systems. vulcanchem.comresearchgate.net The phenyl groups contribute to the thermal stability of the polymers. vulcanchem.com For example, this compound can be used to synthesize hyperbranched polysiloxanes. researchgate.net

Furthermore, its vinyl group allows it to participate in highly efficient "click" chemistry reactions, such as thiol-ene reactions. This method facilitates the creation of well-defined polymer networks with precise properties for applications such as advanced coatings and adhesives. ntu.edu.sg

Precursor for Hybrid Materials and Composites

The reactivity of this compound also makes it a valuable precursor for creating organic-inorganic hybrid materials and ceramic composites.

Grafting onto Inorganic Surfaces (e.g., ZrC)

This compound can be grafted onto the surfaces of inorganic materials like zirconium carbide (ZrC) to modify their properties. researchgate.netresearchgate.net This surface functionalization can be achieved through a hydrosilylation reaction where the vinyl group reacts with the inorganic surface. researchgate.net This process creates a strong covalent bond, improving the compatibility and adhesion between the inorganic material and a polymer matrix in a composite. researchgate.net In the case of ZrC, this surface modification can enhance its dispersion within a polymer matrix and is a strategy being explored to improve its oxidation resistance for applications such as ZrC/SiC core/shell composites. researchgate.net

Silicon Oxycarbide Ceramics Formation

This compound is a key precursor in the production of silicon oxycarbide (SiOC) ceramics via the polymer-derived ceramics (PDC) route. wikipedia.orgencyclopedia.pub This process involves the synthesis of a preceramic polymer, which is then pyrolyzed at high temperatures in an inert atmosphere to form the final ceramic material. encyclopedia.pubmdpi.com

The chemical composition of the precursor polymer, including the presence of phenyl groups from this compound, significantly influences the structure and properties of the resulting SiOC ceramic. escholarship.orgresearchgate.net Precursors with higher carbon content, such as from phenyl or vinyl side groups, can impact the ceramic yield. nsf.gov The pyrolysis of these preceramic polymers leads to the formation of amorphous SiOC, which contains distinct nanodomains of silica, silicon with mixed oxygen-carbon bonds, and free carbon. escholarship.orgresearchgate.net These SiOC ceramics are known for their excellent high-temperature stability and resistance to oxidation and creep. encyclopedia.pubescholarship.org

Interactive Data Table: Properties of this compound-Derived Materials

| Material Class | Specific Material Example | Key Property | Typical Value/Observation | Reference |

| Polymer | Poly(silphenylenesiloxane) | Refractive Index | > 1.70 | researchgate.net |

| Polymer | Poly(silphenylenesiloxane) | Thermal Stability | High, due to phenyl groups | |

| Composite | ZrC with grafted silane | Interfacial Adhesion | Improved | researchgate.net |

| Ceramic | Silicon Oxycarbide (SiOC) | High-Temperature Stability | Resistant to crystallization and creep up to 1500 °C | escholarship.org |

Structure-Property Relationships in Derived Polymeric Materials

The incorporation of this compound into polymeric structures imparts unique characteristics, largely attributable to the presence of the bulky, rigid phenyl groups and the reactive vinyl group on the silicon atom. These structural features directly influence the macroscopic properties of the resulting materials, particularly their thermal and mechanical performance.

Thermal Stability of Polymers Derived from this compound

The thermal stability of polymers is a critical factor for applications in high-temperature environments. The introduction of phenyl groups into the siloxane or silane backbone, as is the case with polymers derived from this compound, is a well-established strategy for enhancing thermal resistance. vulcanchem.com The aromatic rings increase the rigidity of the polymer chains and their presence has been shown to elevate the onset temperature of degradation. researchgate.net

Polysiloxanes containing phenyl side groups exhibit higher decomposition temperatures compared to their polydimethylsiloxane (B3030410) (PDMS) counterparts. researchgate.net The onset temperature for irreversible thermal degradation of standard PDMS is typically in the range of 300-400°C. gelest.com In contrast, the incorporation of methylphenyl or diphenyl siloxane units can increase this onset temperature to nearly 400°C. researchgate.net Research on various phenyl-containing silicone composites has demonstrated initial decomposition temperatures as high as 454°C. nih.govresearchgate.net In some studies, the temperature at which 10% weight loss occurs (T10) in a nitrogen atmosphere for phenyl-modified silicone gels has been observed to increase from 440.5°C to 480.0°C with increasing phenyl content. mdpi.com This enhancement is attributed to the higher energy required to break the Si-Phenyl bonds compared to Si-Methyl bonds. researchgate.net

| Polymer Type | Decomposition Onset Temperature (°C) | Key Structural Feature | Reference |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | ~300 - 400 | Methyl groups | researchgate.netgelest.com |

| Poly(dimethyl-co-diphenyl)siloxane | ~400 | Phenyl groups | researchgate.net |

| Phenyl Silicone Rubber Composite | 454 | High Phenyl Content | nih.govresearchgate.net |

| Phenyl-Modified Silicone Gel | 480 (T10) | Phenyl groups | mdpi.com |

Mechanical Properties of Derived Materials

The mechanical properties of polymers derived from this compound are significantly influenced by the phenyl groups and the cross-linking enabled by the vinyl functionality. The bulky phenyl groups can increase the stiffness of the polymer backbone, while the vinyl groups allow for the formation of a robust three-dimensional network during curing. scispace.com This combination can lead to materials with excellent tensile strength and hardness. nih.govscispace.com

Studies on phenyl-containing silicone rubbers demonstrate a direct correlation between the polymer structure and its mechanical performance. For instance, cured phenyl hydrogen polysiloxanes with resin structures tend to exhibit higher hardness and tensile strength due to a greater crosslinking density. scispace.com In one study, a phenyl-containing composite material displayed a tensile strength of 3.10 MPa, an elongation at break of 145%, and a Shore A hardness of 56. nih.govresearchgate.net Other research on different formulations of phenyl silicone rubbers has reported tensile strengths as high as 7.5 MPa. scispace.com The introduction of trifluoropropyl groups alongside phenyl groups has resulted in materials with a tensile strength greater than 5.3 MPa and a tear strength exceeding 22 kN/m⁻¹. rsc.org

| Material Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |

|---|---|---|---|---|

| Phenyl Silicone Rubber Composite | 3.10 | 145 | 56 | nih.govresearchgate.net |

| Cured Phenyl Hydrogen Polysiloxane (Resin Structure) | 7.5 | Not Reported | D66 | scispace.com |

| Trifluoropropyl Phenyl Silicone Rubber | > 5.3 | > 340 | Not Reported | rsc.org |

| Phenyl Silicone Rubber with Diphenyl MQ Resin | 6.3 | Not Reported | Not Reported | doi.org |

Advanced Material Applications

The unique combination of thermal stability, mechanical properties, and chemical functionality offered by this compound makes it a valuable precursor for a range of advanced materials. Its derivatives are finding use in energy, functional, and smart material applications.

Energy Materials

Organosilicon polymers, including those derived from precursors like this compound, are being actively researched for applications in energy storage and conversion. aip.org Their high thermal stability and potential for tailored electrochemical properties are particularly advantageous.

One promising area is in high-density capacitors. Ferroelectric polymer composites incorporating perfluorinated organosilicon "cage-arm" structures have been shown to significantly reduce energy loss while maintaining a high dielectric constant, achieving a discharged energy density of 22.3 J cm⁻³. nih.gov Furthermore, ceramic/carbon nanocomposites derived from the pyrolysis of organosilicon polymers like polycarbosilanes and polysiloxanes are being developed as high-performance electrodes for supercapacitors. acs.orgacs.org These materials exhibit excellent stability and can have capacitances as high as 27.2 mF/cm². acs.org

In the realm of battery technology, siloxane-based materials are being explored to create safer and more durable components. researchgate.net For example, polysiloxane-based single-ion conductors are being investigated for use as flexible, self-standing polymer electrolyte membranes in high-performance solid-state lithium-metal batteries. researchgate.net

Functional Materials

Functional materials are designed to possess specific properties beyond their structural role, such as optical, chemical, or barrier characteristics. This compound serves as a precursor for materials with enhanced functionality, particularly in the area of high-performance coatings and specialty polymers. vulcanchem.comfhr.biz

The high refractive index and thermal stability imparted by the phenyl groups make these polymers suitable for optical applications, such as LED encapsulation. scispace.com Phenyl silicone rubbers can protect the delicate chip from oxidation and sulfuration while improving light emission efficiency. scispace.com By combining phenyl groups with other functional units, such as trifluoropropyl groups, materials with a unique combination of properties like optical transparency, oil resistance, and low gas permeability can be achieved for specialized coating applications. rsc.org

The polymer-derived ceramics (PDC) route, which uses organosilicon precursors, allows for the creation of a wide variety of functional materials including coatings, membranes, and fibers. semanticscholar.org This approach enables the design of materials at a molecular level, leading to composites with exceptional thermal, chemical, and corrosion-resistant properties. aip.org

Smart Materials

Smart materials, or stimuli-responsive materials, are designed to change their properties in a controlled way in response to external stimuli such as pressure, pH, light, or temperature. mdpi.comrsc.org Polysilanes and related organosilicon polymers are an emerging class of materials for these applications. mdpi.comflashcards.world

Polysilanes are among the classes of conjugated polymers known to exhibit piezochromism, where their color changes in response to pressure. mdpi.com This is due to pressure-induced perturbations of the polymer's electronic structure and molecular geometry. mdpi.com

More broadly, organosilicon chemistry is being used to create sophisticated stimuli-responsive systems. Bridged polysilsesquioxanes (BPSs), for example, have been designed to be responsive to endogenous stimuli like changes in pH or the concentration of glutathione. mdpi.com These materials can be engineered to degrade or change their structure under specific physiological conditions, making them promising candidates for controlled drug release systems and other biomedical applications. mdpi.com The versatility of organosilicon chemistry allows for the incorporation of various functional groups that can respond to a wide array of chemical and physical triggers, paving the way for the development of new smart materials and devices. researchgate.netacs.orgrsc.org

Theoretical and Computational Chemistry Studies on Methyldiphenylvinylsilane Systems

Quantum Mechanical Investigations

Quantum mechanical (QM) investigations offer a foundational understanding of the electronic structure and properties of methyldiphenylvinylsilane. nih.govaps.org These methods, ranging from semi-empirical to high-level ab initio calculations, can predict various molecular properties with considerable accuracy. sumitomo-chem.co.jp For instance, QM calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

These investigations are crucial for understanding the intrinsic reactivity of the this compound molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's susceptibility to nucleophilic or electrophilic attack. For this compound, the vinyl group's π-system and the silicon atom's d-orbitals play significant roles in its electronic behavior, which can be meticulously explored through QM methods. escholarship.org

Furthermore, quantum mechanical studies can elucidate the nature of bonding within the molecule, including the unique properties of the silicon-carbon and silicon-vinyl bonds. These calculations can also be extended to study excited states, providing insights into the photophysical properties of this compound and its derivatives. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, modeling the movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape, diffusion behavior, and interactions with other molecules, such as solvents or reactants. youtube.com

For this compound, MD simulations are particularly useful for studying its behavior in solution and its role in polymerization reactions. These simulations can model the approach of a monomer to a growing polymer chain, providing insights into the steric and electronic factors that govern the polymerization process. The flexibility of the phenyl groups and the rotational barrier of the vinyl group are dynamic properties that can be effectively studied using MD. nih.govmdpi.com

MD simulations also play a role in understanding the interactions of this compound with surfaces, which is relevant for applications in materials science and as a coupling agent. By simulating the molecule at an interface, researchers can gain a detailed understanding of its orientation, binding energy, and the nature of its interactions with the surface material. ebsco.com

Table 1: Applications of Molecular Dynamics Simulations for this compound

| Application Area | Information Gained from MD Simulations |

| Polymerization | Monomer approach, chain dynamics, steric effects |

| Solution Behavior | Solvation structure, diffusion coefficients, conformational changes |

| Surface Interactions | Adsorption energy, molecular orientation, interfacial structure |

| Material Properties | Bulk properties of polymers containing this compound units |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgrsc.org DFT methods are widely used to investigate the electronic structure and reactivity of molecules like this compound. frontiersin.org The theory is based on the principle that the energy of a system can be determined from its electron density. wikipedia.org

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. fiveable.me This includes identifying transition states, intermediates, and the associated energy barriers, which collectively define the reaction mechanism. sumitomo-chem.co.jpnih.gov For example, DFT can be used to study the mechanism of hydrosilylation reactions, where this compound adds to a multiple bond. The calculations can distinguish between different proposed mechanisms, such as the Chalk-Harrod or modified Chalk-Harrod mechanisms, by comparing the energetics of the respective pathways. nih.govmdpi.com

Computational studies on the oxidation of hydrosilanes to silanols have utilized DFT to reveal that the reaction can proceed through a hydrogen atom abstraction followed by a radical rebound. nih.gov DFT-optimized geometries of transition states and intermediates provide key structural information, such as bond lengths and angles, that are critical for understanding the reaction's progress. nih.gov

Table 2: DFT-Calculated Parameters for a Hypothetical Reaction Step

| Parameter | Value | Unit |

| Activation Energy (Ea) | 24.8 | kcal/mol sumitomo-chem.co.jp |

| Reaction Energy (ΔEr) | -15.2 | kcal/mol |

| Key Bond Distance in TS | 2.15 | Å |

| Imaginary Frequency | -350 | cm⁻¹ |

DFT plays a pivotal role in the rational design and optimization of catalysts for reactions involving this compound. researchgate.netarxiv.org By modeling the interaction between the catalyst and the reactants, DFT can help predict catalytic activity and selectivity. semanticscholar.org For instance, in transition-metal-catalyzed reactions, DFT can be used to study the electronic and steric effects of different ligands on the metal center, guiding the design of more efficient catalysts. au.dkacs.org

The adsorption energies of reactants and products on a catalyst surface, as well as the energy barriers for the catalytic steps, can be calculated using DFT. semanticscholar.org This information is invaluable for understanding catalyst performance and for identifying potential deactivation pathways. For example, DFT studies can help in selecting the optimal metal and ligand combination for a specific transformation of this compound, such as its polymerization or its use in cross-coupling reactions. arxiv.org

Elucidation of Reaction Mechanisms

Structure-Reactivity Correlations through Computational Models

Computational models allow for the establishment of quantitative structure-reactivity relationships (QSRR). By systematically varying the structure of this compound derivatives in silico—for example, by introducing different substituents on the phenyl rings—and calculating their reactivity descriptors, it is possible to build models that correlate structural features with chemical reactivity. escholarship.org

These models can predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. For this compound, computational models can correlate properties like the Hammett parameter of substituents with reaction rates or equilibrium constants for various transformations. rsc.org For instance, the coordination ability and reactivity of silanes are influenced by the steric and electronic effects of the groups attached to the silicon atom. open.ac.uk

Theoretical calculations can also probe the impact of hypercoordination at the silicon center on the reactivity of the Si-H or Si-vinyl bond. open.ac.uk These computational studies provide a detailed understanding of how the molecular structure of this compound dictates its chemical behavior, offering predictive power for its application in synthesis and materials science. escholarship.orgscw.cloud

Future Research Directions and Emerging Trends in Methyldiphenylvinylsilane Chemistry

Sustainable Chemistry Approaches in Organosilicon Synthesis and Applications

The development of environmentally benign and atom-economical reactions is a paramount goal in modern chemistry, and the synthesis of organosilicons like methyldiphenylvinylsilane is no exception. A primary focus is moving away from traditional multi-stage procedures, which often involve organometallic reagents and stoichiometric byproducts, towards more direct and catalytic routes. mdpi.com

A significant advancement in this area is the use of hydroamination reactions, which form carbon-nitrogen bonds with 100% atom economy, aligning perfectly with green chemistry principles. mdpi.com For instance, the yttrium-catalyzed intermolecular anti-Markovnikov hydroamination of vinylsilanes, including this compound, demonstrates excellent activity and selectivity, providing a greener pathway to valuable aminosilane (B1250345) derivatives. mdpi.com Future research will likely expand on this, seeking catalysts based on more abundant and less toxic metals and employing safer, recyclable solvents. The integration of flow chemistry also contributes to sustainability by enhancing safety, reducing waste, and improving energy efficiency. beilstein-journals.org

Integration with Flow Chemistry and High-Throughput Experimentation

The convergence of organosilicon chemistry with advanced process technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and application of compounds such as this compound.

Flow Chemistry: Continuous-flow microreactors offer substantial advantages over traditional batch methods for organosilane synthesis. rsc.orgbeilstein-institut.de These systems provide superior control over reaction parameters like temperature and residence time due to their high surface-area-to-volume ratio, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. beilstein-journals.orgresearchgate.netcam.ac.uk For vinylsilanes, flow reactors have been used for hydrosilylation reactions, demonstrating the potential to produce specific isomers in greater yield and with better selectivity (e.g., Z/E ratio) compared to batch processes. rsc.orgbeilstein-institut.de The future points towards the development of fully automated, on-demand platforms for the synthesis of functional organosilanes, allowing for rapid and efficient production of bespoke molecules like derivatives of this compound. nus.edu.sg

High-Throughput Experimentation (HTE): HTE has become an indispensable tool for accelerating the discovery and optimization of new catalysts and reactions. acs.orgrsc.org This approach involves running hundreds of reactions in parallel in microscale formats, such as 96-well plates, with robotic handling of reagents. acs.org For the discovery of novel transformations involving this compound, HTE can be used to rapidly screen vast libraries of metal precursors and ligands to identify optimal catalysts for specific reactions, such as cross-couplings or asymmetric functionalizations. rsc.org Analytical techniques like mass spectrometry and infrared thermography are integrated into the HTE workflow to quickly assess reaction outcomes, such as yield and enantioselectivity. mpg.denih.gov

Exploration of Novel Catalytic Systems

The reactivity of the vinyl group in this compound is largely dictated by the catalyst employed. A major trend is the exploration of novel catalytic systems beyond traditional platinum-group metals to achieve new types of transformations with greater control and efficiency.

Recent research has demonstrated the utility of earth-abundant, first-row transition metals. For example, copper-catalyzed aminoboration of this compound allows for the stereospecific incorporation of both a boryl and an amino group across the double bond. rsc.org Furthermore, the use of chiral bisphosphine ligands in these copper-catalyzed systems has enabled asymmetric synthesis, yielding chiral α-aminosilanes with high enantiomeric ratios. rsc.org

Rare-earth metal complexes are also emerging as powerful catalysts. Silyl-substituted ortho-terphenoxide yttrium complexes have been shown to be highly active for the intermolecular anti-Markovnikov hydroamination of this compound, proceeding with high conversion and yield. mdpi.com The steric and electronic properties of these catalysts can be fine-tuned to control reactivity and selectivity. mdpi.com The broader field continues to see the development of catalysts based on metals like cobalt, ruthenium, and zinc for various vinylsilane syntheses, indicating a rich area for future application to this compound. organic-chemistry.org

| Catalytic System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| [Y(o-C6H4CH2NMe2)3] / silyl-substituted ortho-terphenoxide ligands | Intermolecular Hydroamination | Catalyzes anti-Markovnikov addition of amines. Reaction of this compound with n-octylamine gave 100% conversion and 92% isolated yield. | mdpi.com |

| CuCl / MeO-dppbz | Aminoboration | Regioselective and stereospecific addition of boryl and amino groups. | rsc.org |

| [Cu(OTf)·1/2tol] / (R,R)-Ph-BPE | Asymmetric Aminoboration | Leads to chiral β-boryl-α-aminosilanes. This compound derivative achieved a 96:4 enantiomeric ratio. | rsc.org |

Advanced Spectroscopic and Analytical Techniques in Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. The study of this compound reactions increasingly relies on a suite of advanced spectroscopic and analytical techniques.

Standard methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy remain fundamental for structural characterization of starting materials and products. dakenchem.comnih.gov For more complex catalytic systems involving phosphorus-containing ligands, ³¹P NMR is essential for characterizing the catalyst structure and its transformations during the catalytic cycle. acs.org

To elucidate reaction pathways, especially for rapid or complex transformations, in-line and real-time monitoring techniques are becoming more common, particularly within flow chemistry setups. cam.ac.ukdakenchem.com These can include integrated spectroscopic methods that provide data on reaction intermediates and kinetics. For radical reactions, which are relevant to vinylsilane chemistry, techniques such as Electron Spin Resonance (ESR) spectroscopy are invaluable for detecting and characterizing transient radical species. The mechanism of the yttrium-catalyzed hydroamination, for instance, is proposed to proceed through migratory insertion of the alkene into the metal-amide bond, followed by protonolysis, with the electropositive silicon atom directing the regioselectivity. mdpi.com High-throughput screening methods coupled with mass spectrometry can also provide mechanistic insights by rapidly identifying active species and unexpected products from a large array of parallel reactions. nih.gov

Q & A

Basic: What experimental techniques are most reliable for synthesizing and characterizing methyldiphenylvinylsilane?

Methodological Answer:

Synthesis typically involves hydrosilylation or cross-coupling reactions, requiring precise stoichiometric control of vinyl groups and silane precursors. Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure and substituent orientation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with differential scanning calorimetry (DSC) can detect impurities affecting thermal stability .

Basic: How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

Methodological Answer:

Systematic variation of catalysts (e.g., platinum vs. rhodium complexes), solvents (polar vs. nonpolar), and temperature gradients should be tested using a fractional factorial design. Monitor reaction progress via in-situ Fourier-transform infrared (FTIR) spectroscopy to track silane consumption. Post-reaction, apply multivariate analysis (e.g., principal component analysis) to correlate conditions with yield and byproduct formation .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound in hybrid materials?

Methodological Answer: